Aluminum molybdate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Al2Mo3O12 |

|---|---|

Molecular Weight |

533.8 g/mol |

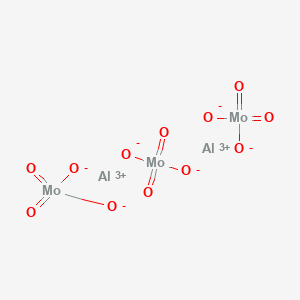

IUPAC Name |

dialuminum;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1 |

InChI Key |

NKSYNYABFPVRNP-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aluminum Molybdate (Al₂(MoO₄)₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum molybdate (B1676688) (Al₂(MoO₄)₃) is an inorganic compound with significant potential in various scientific fields, including catalysis and ceramics, owing to its notable thermal stability and catalytic activity.[1] This technical guide provides a comprehensive overview of the primary synthesis methodologies for aluminum molybdate: solid-state reaction, hydrothermal synthesis, and sol-gel synthesis. Detailed experimental protocols for each method are presented, alongside a comparative summary of the resulting material properties. While direct applications in drug development are still emerging, this document serves as a core resource for producing and characterizing Al₂(MoO₄)₃ for further investigation in diverse research applications.

Introduction

This compound, a compound belonging to the A₂(MO₄)₃ structural family, is recognized for its interesting physical and chemical properties, including a low thermal expansion coefficient.[2] The synthesis method employed to produce Al₂(MoO₄)₃ significantly influences its final characteristics, such as particle size, surface area, and crystallinity, which in turn dictate its performance in various applications. This guide details the most common synthesis routes, providing researchers with the foundational knowledge to produce and tailor this compound for their specific needs.

Synthesis Methodologies

Three primary methods are employed for the synthesis of this compound: solid-state reaction, hydrothermal synthesis, and sol-gel synthesis. Each method offers distinct advantages and disadvantages concerning reaction conditions, cost, and the properties of the final product.

Solid-State Reaction

The solid-state reaction is a traditional and straightforward method for synthesizing ceramic materials. It involves the direct reaction of solid precursors at high temperatures.

Experimental Protocol: [3]

-

Precursor Preparation: Aluminum hydroxide (B78521) (Al(OH)₃) and molybdenum (VI) oxide (MoO₃) powders are mixed in a stoichiometric ratio (2:3 molar ratio).

-

Milling: The mixture is ball-milled for several hours to ensure intimate mixing of the precursors.

-

First Calcination: The milled powder is calcined in air at 573 K (300 °C) for 6 hours. This step can lead to the transformation of Al(OH)₃ into amorphous Al₂O₃.

-

Pulverization: The calcined mixture is pulverized using a pestle and mortar to break up any agglomerates.

-

Final Calcination: The fine powder is then calcined at a higher temperature, typically above 973 K (700 °C), for 12 hours in air to facilitate the crystallization of Al₂(MoO₄)₃.[3][4]

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures to promote the crystallization of materials. This technique often yields finer and more uniform particles compared to solid-state reactions.[3]

Experimental Protocol: [3]

-

Precursor Solution: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and molybdenum (Mo) powder are used as starting materials. An aqueous solution of these precursors is prepared.

-

Autoclave Treatment: The precursor solution is poured into a Teflon-lined autoclave. Deionized water is added to fill the autoclave to approximately 40% of its capacity.

-

Heating: The sealed autoclave is heated in an electric furnace to 523 K (250 °C) and maintained at this temperature for 5 hours.

-

Post-Heating Treatment: The product obtained from the autoclave is subsequently heated to temperatures above 843 K (570 °C) to induce the crystallization of Al₂(MoO₄)₃.[4]

Sol-Gel Synthesis (Pechini Method)

The sol-gel method is a wet-chemical technique that allows for the synthesis of materials at lower temperatures and offers excellent control over the product's homogeneity and microstructure. The Pechini method is a variation of the sol-gel process that uses a chelating agent and a polyhydroxy alcohol to form a polymeric resin, ensuring a uniform distribution of metal cations.

Experimental Protocol (Adapted from Pechini method for metal molybdates):

-

Chelation: A solution of citric acid is prepared in deionized water. Aluminum nitrate (Al(NO₃)₃·9H₂O) is added to this solution and stirred until fully dissolved, forming a metal-citrate complex.

-

Addition of Molybdenum Precursor: An aqueous solution of ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is prepared and added to the aluminum-citrate solution in the correct stoichiometric ratio.

-

Polymerization: Ethylene (B1197577) glycol is added to the solution, and the mixture is heated to approximately 353-373 K (80-100 °C) with continuous stirring. This promotes a polyesterification reaction between citric acid and ethylene glycol, resulting in a viscous gel.

-

Drying: The gel is dried in an oven at around 393 K (120 °C) to remove excess water.

-

Calcination: The dried resin is then calcined at a temperature range of 673-973 K (400-700 °C) in air. This process burns off the organic components and leads to the formation of crystalline this compound. The formation of this compound typically starts above 400°C.[5]

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method has a significant impact on the physicochemical properties of the resulting this compound. The following table summarizes the key quantitative and qualitative data gathered from the literature.

| Property | Solid-State Reaction | Hydrothermal Synthesis | Sol-Gel Synthesis |

| Reaction Temperature | > 973 K (700 °C)[3][4] | 523 K (250 °C) followed by post-heating > 843 K (570 °C)[3][4] | 673-973 K (400-700 °C) for calcination[5] |

| Particle Size | Larger particles, with lengths of 3–10 µm observed after calcination at 973 K.[3] | Finer and well-shaped particles, approximately 1 µm in size.[3] | Typically produces submicron-sized particles (~300 nm) and nanoparticles. |

| Purity | Single-phase Al₂(MoO₄)₃ can be obtained.[3] | Can yield well-crystallized, single-phase Al₂(MoO₄)₃.[3] | Generally results in high-purity and homogeneous products.[5] |

| Yield | Not explicitly reported, but generally high for solid-state reactions. | Not explicitly reported. | Not explicitly reported. |

| Surface Area | Generally lower due to larger particle size and high-temperature sintering. | Generally higher than solid-state due to smaller particle size. | Typically results in high surface area materials. |

| Crystallinity | Highly crystalline product.[3] | Well-crystallized product.[3] | Crystallinity is dependent on the calcination temperature. |

Mandatory Visualizations

Experimental Workflows

Logical Relationship: Synthesis Method to Material Properties

Applications and Future Outlook

This compound is primarily investigated for its catalytic properties, particularly in hydrodesulfurization and selective oxidation reactions.[6] Its potential use in the synthesis of fine chemicals relevant to the pharmaceutical industry is an area of active research. While direct applications in drug delivery or as a therapeutic agent have not been extensively reported, its synthesis in nanoparticle form via methods like sol-gel opens possibilities for its exploration in biomedical applications, contingent on thorough biocompatibility and toxicity studies. The controlled synthesis of Al₂(MoO₄)₃ with tailored properties is the first critical step towards unlocking its potential in these advanced fields.

Conclusion

This technical guide has detailed the primary synthesis routes for this compound, providing comprehensive experimental protocols and a comparative analysis of the resulting material properties. The solid-state method is a straightforward, high-temperature process yielding larger particles. Hydrothermal synthesis offers a route to finer, more uniform particles at moderate temperatures and high pressures. The sol-gel method provides the greatest control over homogeneity and can produce nanoscale materials at the lowest temperatures. The choice of synthesis method is critical and should be guided by the desired physicochemical properties of the final Al₂(MoO₄)₃ product for its intended application. Further research is warranted to quantify the yield and purity for each method and to explore the potential of this material in biomedical and pharmaceutical applications.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Aluminum Molybdate

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of aluminum molybdate (B1676688) (Al₂(MoO₄)₃), tailored for researchers, scientists, and drug development professionals. This document details the crystallographic parameters of its polymorphic forms, experimental protocols for its synthesis and characterization, and a visual representation of its synthesis pathways and phase transitions.

Introduction

Aluminum molybdate, Al₂(MoO₄)₃, is a compound of significant interest due to its applications in catalysis, as a component in corrosion-inhibiting pigments, and its potential use in advanced materials owing to its thermal expansion properties.[1] A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and enabling the rational design of new materials. This guide provides a detailed overview of the known crystal structures of this compound, methodologies for its synthesis, and protocols for its characterization.

Crystal Structure of this compound

This compound is known to exist in at least two polymorphic forms: a monoclinic phase stable at room temperature and an orthorhombic phase at elevated temperatures.[2]

Monoclinic α-Al₂(MoO₄)₃

The room-temperature modification of this compound adopts a monoclinic crystal structure. It is isostructural with iron(III) molybdate (Fe₂(MoO₄)₃) and chromium(III) molybdate (Cr₂(MoO₄)₃).[3] The crystal structure was refined using time-of-flight powder neutron diffraction data.[3]

Table 1: Crystallographic Data for Monoclinic α-Al₂(MoO₄)₃ [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (No. 14) |

| a | 15.3803(9) Å |

| b | 9.0443(1) Å |

| c | 17.888(1) Å |

| α | 90° |

| β | 125.382(3)° |

| γ | 90° |

| Unit Cell Volume | 2028.73 ų |

The detailed atomic coordinates for the monoclinic phase are available from the Crystallography Open Database under the deposition number 1530062.

Orthorhombic β-Al₂(MoO₄)₃

At high temperatures, this compound undergoes a phase transition to an orthorhombic crystal structure. This high-temperature polymorph is isostructural with scandium tungstate (B81510) (Sc₂(WO₄)₃).

Table 2: Crystallographic Data for Orthorhombic β-Al₂(MoO₄)₃

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn (No. 60) |

| a | 9.179 Å |

| b | 9.264 Å |

| c | 12.799 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Unit Cell Volume | 1087.66 ų |

Table 3: Atomic Coordinates for Orthorhombic β-Al₂(MoO₄)₃

| Atom | Wyckoff | x | y | z |

| Mo | 8d | 0.25 | 0.25 | 0 |

| Mo | 4c | 0 | 0.0652 | 0.25 |

| Al | 8d | 0.0019 | 0.4981 | 0.25 |

| O | 8d | 0.0872 | 0.3403 | 0.4065 |

| O | 8d | 0.0878 | 0.0896 | 0.1404 |

| O | 8d | 0.1382 | 0.6229 | 0.4324 |

| O | 8d | 0.3618 | 0.3771 | 0.4324 |

| O | 8d | 0.4122 | 0.4104 | 0.8596 |

| O | 8d | 0.4128 | 0.1597 | 0.5935 |

Phase Transition

This compound undergoes a reversible phase transition from the monoclinic (α) to the orthorhombic (β) phase upon heating. One study on a related aluminum indium molybdate system, Al₀.₈₄In₁.₁₆Mo₃O₁₂, showed a gradual transition between monoclinic and orthorhombic structures in the temperature range of 330 K to 445 K.[2] The decomposition of this compound has been reported to start at temperatures from 800°C.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Molybdate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum molybdate (B1676688), with the chemical formula Al₂(MoO₄)₃, is an inorganic compound of increasing interest in various scientific and industrial fields.[1] Its unique properties, including high thermal stability and catalytic activity, have positioned it as a material of choice in catalysis, corrosion inhibition, and potentially in nuclear medicine.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of aluminum molybdate, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications, particularly addressing considerations for drug development professionals.

Physical Properties

This compound is typically a grey or white, odorless, metallic solid or powder.[1] The key physical properties are summarized in the table below, providing a comparative overview of data from various sources.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Al₂(MoO₄)₃ | [1] |

| Molecular Weight | 533.77 g/mol | [1] |

| 533.8 g/mol | [2] | |

| Appearance | Grey, metallic solid/powder | [1] |

| White powder | ||

| Melting Point | 705 °C (1301 °F; 978 K) | [1] |

| Density | 3.26 g/cm³ (Theoretical) | |

| Solubility in Water | Slightly soluble | [1] |

| Crystal Structure | Monoclinic at room temperature | [1] |

| Orthorhombic at high temperatures (β-phase) | [1] | |

| Space Group | P2₁/a, No. 14 (Monoclinic) | [1] |

| Lattice Constants (Monoclinic) | a = 15.3803(9) Å | [1] |

| b = 9.0443(1) Å | [1] | |

| c = 17.888(1) Å | [1] | |

| β = 125.382(3)° | [1] |

Chemical Properties

This compound exhibits a range of chemical properties that are central to its applications. It is known for its thermal stability and its role in catalysis and corrosion inhibition.

Thermal Stability and Decomposition

This compound demonstrates notable thermal stability. At high temperatures, its crystal structure undergoes a reversible transformation from a monoclinic phase to an orthorhombic β-phase, which is isostructural with scandium tungstate.[1] This material also exhibits a very low coefficient of thermal expansion near room temperature.[1]

Reactivity and Catalytic Activity

This compound is a key component in certain hydrodesulfurization catalysts, where it forms when alumina (B75360) is doped with an excess of molybdenum.[1] Its catalytic activity is a subject of ongoing research, particularly in the context of selective oxidation and hydrogenation reactions.

Corrosion Inhibition

Molybdate ions are recognized as effective corrosion inhibitors for aluminum and its alloys.[3] When aluminum piping is treated with molybdates, a protective film of hydrated this compound is formed on the surface.[1] This film acts as a barrier, preventing the ingress of corrosive agents.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis Protocols

4.1.1 Sol-Gel Synthesis

The sol-gel method provides a low-temperature route to produce high-purity and homogenous this compound.

-

Precursors: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).

-

Procedure:

-

Dissolve stoichiometric amounts of the aluminum and molybdenum precursors in deionized water separately.

-

Mix the two solutions under vigorous stirring.

-

Add a chelating agent, such as citric acid or ethylene (B1197577) glycol, to the mixture to control the hydrolysis and condensation rates.

-

Adjust the pH of the solution to the desired level (typically acidic) using nitric acid or ammonia (B1221849) solution.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) to promote the formation of a sol, followed by further heating to obtain a viscous gel.

-

Dry the gel at a low temperature (e.g., 100-120 °C) to remove residual water and organic solvents.

-

Calcination of the dried gel at a higher temperature (e.g., 500-700 °C) is performed to obtain the crystalline this compound powder.

-

4.1.2 Solid-State Synthesis

This method involves the direct reaction of solid precursors at high temperatures.

-

Precursors: Aluminum oxide (Al₂O₃) and molybdenum trioxide (MoO₃).

-

Procedure:

-

Thoroughly mix stoichiometric amounts of the precursor powders in an agate mortar or a ball mill to ensure homogeneity.

-

Press the mixed powder into pellets to ensure good contact between the reactants.

-

Place the pellets in an alumina crucible and heat them in a furnace at a high temperature (e.g., 600-800 °C) for an extended period (e.g., 24-48 hours).

-

Allow the furnace to cool down to room temperature slowly.

-

Grind the resulting product to obtain a fine powder of this compound.

-

Characterization Protocols

4.2.1 X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and phase purity of the synthesized this compound.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Procedure:

-

Prepare a finely ground powder sample of this compound.

-

Mount the sample on a sample holder.

-

Set the diffractometer to scan over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard diffraction data for this compound (e.g., from the JCPDS database).

-

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁷Al NMR, can provide detailed information about the local environment of the aluminum atoms in the crystal structure.

-

Instrument: A solid-state NMR spectrometer.

-

Procedure:

-

Pack the powdered sample into a zirconia rotor.

-

Acquire the ²⁷Al magic-angle spinning (MAS) NMR spectrum at a specific magnetic field strength and spinning speed.

-

Process the acquired data to identify the different aluminum sites within the structure based on their chemical shifts and quadrupolar coupling constants.

-

Visualizations: Workflows and Mechanisms

Visual representations of experimental workflows and chemical mechanisms can significantly enhance understanding.

Applications

This compound has several established and emerging applications.

-

Catalysis: It is used in hydrodesulfurization processes in the petrochemical industry.[1]

-

Corrosion Inhibition: It serves as a less toxic alternative to chromate-based corrosion inhibitors for aluminum alloys.[3]

-

Nuclear Medicine: There is a proposed application for the storage of molybdenum-99, the parent isotope of technetium-99m, which is widely used in medical diagnostic imaging.[1]

Considerations for Drug Development

While there is no direct and extensive research on the application of this compound in drug development, its constituent ions, aluminum and molybdate, have known biological roles and toxicities that are important for drug development professionals to consider.

Biological Roles and Potential Applications

-

Molybdenum: Molybdenum is an essential trace element for humans, acting as a cofactor for several enzymes, including sulfite (B76179) oxidase, xanthine (B1682287) oxidase, and aldehyde oxidase.[4] Sodium molybdate is used in clinical settings to treat molybdenum deficiency.[4]

-

Aluminum: Aluminum compounds, such as aluminum hydroxide, are widely used as adjuvants in vaccines to enhance the immune response and as antacids.[5] There is also research into using aluminum nanoparticles for targeted drug delivery.[6][7]

Toxicology and Biocompatibility

-

Aluminum: While widely used in medicine, concerns exist regarding the potential neurotoxicity of aluminum at high concentrations.[8] The safety of aluminum-containing adjuvants in vaccines is a subject of ongoing research.[9][10]

-

Molybdenum: Molybdenum compounds generally exhibit low toxicity.[11] However, high doses can have adverse effects.[12] The biocompatibility of metallic molybdenum is being investigated for cardiovascular applications.[13]

-

This compound: Specific toxicological data for this compound is limited. A safety data sheet indicates a lack of acute toxicity data.[14] Given its slight solubility in water, the biocompatibility and toxicity would likely be related to the release of aluminum and molybdate ions.

Conclusion

This compound is a compound with a rich profile of physical and chemical properties that make it suitable for a range of industrial applications. While its direct role in drug development is yet to be explored, an understanding of the biological activities and toxicities of its constituent aluminum and molybdate ions provides a foundation for future research in this area. The detailed experimental protocols and visualizations provided in this guide are intended to support further investigation into this promising material.

References

- 1. Aluminium molybdate - Wikipedia [en.wikipedia.org]

- 2. Aluminium molybdate | Al2Mo3O12 | CID 21977438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A molybdate treatment for enhancing the passivity of aluminum in chloride-containing environments (Journal Article) | OSTI.GOV [osti.gov]

- 4. Articles [globalrx.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. [The use of aluminum and its compounds for the biomedical purposes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. canadacommons.ca [canadacommons.ca]

- 10. Neurotoxicity Profiling of Aluminum Salt-Based Nanoparticles as Adjuvants for Therapeutic Cancer Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Molybdenum Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molybdenum: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 13. Insights into the biocompatibility of biodegradable metallic molybdenum for cardiovascular applications-a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Thermal Expansion Coefficient of Aluminum Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of aluminum molybdate (B1676688) (Al₂ (MoO₄)₃), a material of significant interest due to its unusual thermal behavior. This document details the quantitative data on its coefficient of thermal expansion (CTE), the experimental methodologies for its characterization, and the synthesis procedures for preparing samples suitable for these measurements.

Introduction

Aluminum molybdate, a member of the A₂(MO₄)₃ family of compounds, is notable for its low and, under certain conditions, negative thermal expansion (NTE). This property makes it a candidate for applications requiring high thermal stability, such as in precision optical instruments, electronic substrates, and as a component in composite materials to tailor their overall thermal expansion. The thermal expansion behavior of this compound is intrinsically linked to a temperature-induced structural phase transition, a key aspect that will be explored in this guide.

Quantitative Thermal Expansion Data

The thermal expansion of this compound is highly dependent on its crystal structure, which transitions from a monoclinic to an orthorhombic phase upon heating. This phase transition, occurring at approximately 200°C, marks a significant change in the material's thermal expansion characteristics. The monoclinic phase exhibits conventional positive thermal expansion, while the high-temperature orthorhombic phase displays negative thermal expansion.[1]

Below is a summary of the coefficient of thermal expansion (CTE) for this compound across different temperature ranges, derived from dilatometry measurements.[1]

| Temperature Range (°C) | Crystal Phase | Mean Coefficient of Thermal Expansion (α) (10⁻⁶/°C) |

| -50 to 150 | Monoclinic | Positive (specific value not precisely determined from the graph) |

| 150 to 200 | Monoclinic to Orthorhombic Transition | Sharp increase in thermal expansion |

| 200 to 250 | Orthorhombic | Negative (approximately -5 to -6) |

Note: The values for the orthorhombic phase are estimated from graphical data presented in scientific literature.[1] Precise values may vary depending on the synthesis method and stoichiometry of the material.

Experimental Protocols

The characterization of the thermal expansion of this compound relies on precise measurement techniques capable of detecting small dimensional changes over a wide temperature range. The two primary methods employed are dilatometry and high-temperature X-ray diffraction (HT-XRD).

Synthesis of this compound Samples

To obtain accurate and reproducible thermal expansion data, the synthesis of high-purity, single-phase this compound is crucial. Several methods have been reported, with the Pechini (sol-gel) and solid-state reaction methods being common.[1][2] The Pechini method is often preferred for achieving a more homogeneous cation distribution, which is critical for studying the intrinsic properties of the material.[1]

Pechini Method Protocol:

-

Precursor Solution Preparation: Stoichiometric amounts of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) are dissolved in distilled water.

-

Chelation: Citric acid is added to the solution in a 1:1 molar ratio with the metal cations to form metal-citrate complexes.

-

Polymerization: Ethylene glycol is added, and the solution is heated to induce polymerization between the citrate (B86180) complexes, forming a polyester (B1180765) resin.

-

Calcination: The resulting resin is dried and then calcined at a temperature sufficient to remove the organic components and crystallize the this compound phase. A typical calcination temperature is around 800°C.[1]

-

Sample Compaction: The calcined powder is uniaxially pressed into pellets, followed by cold isostatic pressing to achieve a high green density.

-

Sintering: The pellets are sintered at a temperature optimized to achieve high density without causing decomposition of the this compound.

Dilatometry

Dilatometry directly measures the change in length of a material as a function of temperature, from which the coefficient of thermal expansion can be calculated.

Experimental Setup: A push-rod dilatometer is typically used. The sample, in the form of a dense sintered pellet, is placed in a furnace. A ceramic push-rod is placed in contact with the sample, and its displacement is measured by a linear variable differential transformer (LVDT) as the temperature is ramped up and down.

Protocol:

-

Sample Preparation: A rectangular bar or cylindrical pellet of sintered this compound with parallel and polished end faces is prepared. The initial length of the sample is precisely measured.

-

Calibration: The dilatometer is calibrated using a standard material with a well-known thermal expansion, such as sapphire or fused silica.

-

Measurement: The this compound sample is placed in the dilatometer. The measurement is typically performed in an inert atmosphere (e.g., argon) to prevent any potential reactions at high temperatures.

-

Heating and Cooling Cycle: The sample is heated and cooled at a controlled rate (e.g., 5°C/min) over the desired temperature range (e.g., -100°C to 300°C).

-

Data Analysis: The change in length (ΔL) is recorded as a function of temperature (T). The linear thermal expansion (ε) is calculated as ε = ΔL / L₀, where L₀ is the initial length. The coefficient of thermal expansion (α) is then determined from the slope of the linear thermal expansion curve with respect to temperature (α = dε/dT).

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful technique that provides information about the crystal structure and lattice parameters of a material as a function of temperature. This allows for the calculation of the thermal expansion of the crystal lattice and direct observation of phase transitions.

Experimental Setup: A powder X-ray diffractometer equipped with a high-temperature stage is used. The powdered sample is mounted on a sample holder within the furnace.

Protocol:

-

Sample Preparation: A fine powder of the synthesized this compound is used.

-

Data Collection: A series of X-ray diffraction patterns are collected at various temperatures as the sample is heated and cooled in a controlled atmosphere.

-

Phase Identification: The diffraction patterns at each temperature are analyzed to identify the crystal phases present.

-

Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters (a, b, c, and β for the monoclinic phase; a, b, and c for the orthorhombic phase) at each temperature using Rietveld refinement or other suitable methods.

-

Calculation of Thermal Expansion: The thermal expansion along each crystallographic axis (αₐ, αₑ, αₑ) and the volumetric thermal expansion (αᵥ) are calculated from the temperature dependence of the lattice parameters.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis workflow for this compound via the Pechini method.

Experimental workflow for determining the thermal expansion coefficient.

Conclusion

The thermal expansion of this compound is a complex phenomenon characterized by a structural phase transition that leads to a shift from positive to negative thermal expansion. This behavior presents opportunities for the development of materials with tailored thermal expansion properties. Accurate characterization of the CTE is paramount for the successful application of this material, necessitating precise experimental techniques such as dilatometry and high-temperature X-ray diffraction. The synthesis route also plays a critical role in obtaining reliable and reproducible data by ensuring sample homogeneity and phase purity. This guide provides the foundational knowledge for researchers and scientists to explore and utilize the unique thermal properties of this compound.

References

aluminum molybdate CAS number 15123-80-5

An In-depth Technical Guide to Aluminum Molybdate (B1676688) (CAS Number: 15123-80-5)

This technical guide provides a comprehensive overview of aluminum molybdate (CAS No. 15123-80-5), targeting researchers, scientists, and drug development professionals. It covers the fundamental properties, synthesis methodologies, key applications, and relevant biological interactions of this inorganic compound.

This compound, with the chemical formula Al₂(MoO₄)₃, is an inorganic salt.[1][2] It is also known by several synonyms, including aluminum molybdenum oxide, molybdenum aluminum oxide, and dialuminum trimolybdenum dodecaoxide.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 15123-80-5 |

| Molecular Formula | Al₂(MoO₄)₃ |

| Molecular Weight | 533.77 g/mol [3] |

| Appearance | White to gray, odorless solid/powder[2] |

| Density | 3.26 g/cm³[3] |

| Melting Point | 705 °C (1,301 °F)[3] |

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/a[2] |

| Lattice Constants | a = 15.3803(9) Å, b = 9.0443(1) Å, c = 17.888(1) Å, β = 125.382(3)°[2] |

| Solubility | Slightly soluble in water[2] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods, each yielding products with different characteristics in terms of particle size and morphology. The most common methods are solid-state reaction, hydrothermal synthesis, and sol-gel synthesis.

Solid-State Reaction

This traditional method involves the high-temperature reaction of precursor materials.

-

Precursors : Aluminum hydroxide (B78521) (Al(OH)₃) and molybdenum (VI) oxide (MoO₃).[4]

-

Procedure :

-

The starting materials are mixed in a stoichiometric ratio.[4]

-

The mixture is ball-milled to ensure homogeneity.[4]

-

The milled powder is first calcined at 573 K (300 °C) for 6 hours in the air.[4]

-

The resulting powder is then pulverized using a pestle and mortar.[4]

-

A final calcination is performed at 973 K (700 °C) for 12 hours in the air to yield crystalline this compound.[4] This method typically produces larger particles.[5]

-

Hydrothermal Synthesis

This method allows for the formation of finer and well-shaped crystalline particles at lower temperatures compared to the solid-state method.[4][5]

-

Precursors : Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and molybdenum powder (Mo).[4]

-

Procedure :

-

An aqueous solution of the precursors is prepared.[4]

-

The solution is placed in a Teflon-lined autoclave, filled to approximately 40% of its capacity with deionized water.[4]

-

The autoclave is heated in an electric furnace to 523 K (250 °C) for 5 hours.[4]

-

After cooling, the product is recovered by filtration, washed with distilled deionized water, and dried.[4]

-

A post-heating treatment at temperatures above 843 K (570 °C) is required to obtain the orthorhombic crystal structure.[4]

-

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique that offers a low-temperature route to produce high-purity and homogeneous this compound.[6]

-

General Principle : This method involves the hydrolysis of metal alkoxide or salt precursors to form a "sol" (a colloidal solution), which then undergoes polycondensation to form a "gel" (a solid network in a liquid phase).[6]

-

Generalized Procedure :

-

Precursor Solution Preparation : Aluminum and molybdenum precursors (e.g., alkoxides or nitrates) are dissolved in a suitable solvent.

-

Hydrolysis and Condensation : Water and a catalyst (acid or base) are added to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelling : With time and/or heating, the sol transforms into a gel.

-

Aging : The gel is aged to strengthen the network.

-

Drying : The solvent is removed from the gel to obtain a xerogel or aerogel.

-

Calcination : The dried gel is heat-treated at a specific temperature to remove organic residues and crystallize the this compound. The formation of this compound has been observed to start above 400°C in some sol-gel preparations.[7]

-

Key Applications

This compound's primary applications are in catalysis and corrosion inhibition.

Catalysis

This compound is a component in catalysts used for hydrodesulfurization (HDS) in the petroleum industry.[2] In these applications, it is often part of a more complex system, typically cobalt-molybdenum or nickel-molybdenum (B8610338) sulfides supported on alumina (B75360) (Al₂O₃).[8] The this compound phase can form when alumina is doped with excess molybdenum.[2]

-

Catalyst Preparation (General) : A typical HDS catalyst is prepared by impregnating γ-alumina with aqueous solutions of a molybdenum salt (like ammonium (B1175870) heptamolybdate) and a promoter salt (like cobalt or nickel nitrate). The impregnated support is then dried and calcined.[8] The final active catalyst is formed by sulfidation of the metal oxides.

Corrosion Inhibition

Molybdate ions are effective corrosion inhibitors for various metals, including aluminum and its alloys.[9][10] They are considered a more environmentally friendly alternative to chromate-based inhibitors.[10]

-

Mechanism of Action : The protective mechanism involves the formation of a passive film on the metal surface. Molybdate acts as an anodic inhibitor. It precipitates escaping metal cations as molybdate species, which blocks anodic sites and strengthens the developing metal oxide film.[9] In the case of aluminum, a hydrated this compound film is formed.[2]

Caption: Corrosion inhibition mechanism of molybdate on aluminum.

Relevance to Drug Development and Biological Systems

While this compound itself is not directly used in drug development, the biological effects of its constituent ions, particularly molybdate, are of interest to toxicologists and drug development professionals.

Potential for Radionuclide Delivery

There is a proposed application for this compound in the storage of molybdenum-99 (⁹⁹Mo), a radionuclide that decays to technetium-99m (⁹⁹ᵐTc), which is widely used in nuclear medicine for diagnostic imaging.[2] Nanoparticles are being explored as carriers for radionuclides to improve targeted delivery for cancer imaging and therapy.[11][12]

References

- 1. Corrosion inhibition of aluminium alloys by molybdate ions: A critical review of the chemistry, mechanisms and applications (2024) | Ingrid Milošev | 10 Citations [scispace.com]

- 2. Aluminium molybdate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lmaleidykla.lt [lmaleidykla.lt]

- 8. Low-Pressure Hydrodesulfurization Catalysts of Heavy Gas Oil Using Activated Bentonite and Kaolin Clay Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 9. northmetal.net [northmetal.net]

- 10. Molybdate Coatings for Protecting Aluminum Against Corrosion - Tech Briefs [techbriefs.com]

- 11. Radionuclides delivery systems for nuclear imaging and radiotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current outlook on radionuclide delivery systems: from design consideration to translation into clinics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Aluminum Molybdate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum molybdate (B1676688), Al₂(MoO₄)₃, is an inorganic compound with significant interest in various scientific and industrial fields, including catalysis and corrosion inhibition. Its unique crystal structure and thermal properties make it a subject of ongoing research. This technical guide provides a comprehensive overview of aluminum molybdate, detailing its physicochemical properties, synthesis methodologies, characterization techniques, and key applications. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties

This compound is a gray or white, odorless solid.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | Al₂(MoO₄)₃ | [1] |

| Molar Mass | 533.77 g/mol | [1] |

| CAS Number | 15123-80-5 | [1] |

| Appearance | Gray or white, odorless solid/powder | [1] |

| Melting Point | 705 °C (1301 °F; 978 K) | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Crystal Structure | Monoclinic at room temperature | [2] |

| Space Group | P2₁/a | [1] |

| Lattice Constants | a = 15.3803(9) Å, b = 9.0443(1) Å, c = 17.888(1) Å, β = 125.382(3)° | [1] |

| Thermal Expansion | Very low near room temperature | [1] |

At high temperatures, the monoclinic α-Al₂(MoO₄)₃ undergoes a reversible phase transition to the orthorhombic β-Al₂(MoO₄)₃, which is isostructural with scandium tungstate.[1]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of particle size, morphology, and purity. The most common methods are sol-gel, hydrothermal, and co-precipitation.

Sol-Gel Synthesis

The sol-gel method is a versatile technique for producing high-purity and homogeneous nanoparticles at relatively low temperatures.[3][4] The process involves the hydrolysis and condensation of molecular precursors.

Experimental Protocol:

-

Precursor Preparation:

-

Dissolve an aluminum precursor, such as aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), in a suitable solvent like ethanol (B145695).

-

In a separate container, dissolve a molybdenum precursor, such as ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), in deionized water.

-

-

Sol Formation:

-

Slowly add the molybdenum precursor solution to the aluminum precursor solution under vigorous stirring.

-

A chelating agent, such as citric acid or tartaric acid, can be added to the aluminum precursor solution prior to mixing to control the hydrolysis and condensation rates.

-

-

Gelation:

-

Continue stirring the mixture at a controlled temperature (e.g., 60-80 °C) until a viscous gel is formed. The gelation time can vary from hours to days depending on the specific conditions.

-

-

Aging and Drying:

-

Age the gel at room temperature for a period (e.g., 24-48 hours) to allow for further polycondensation and strengthening of the gel network.

-

Dry the gel in an oven at a temperature typically between 80 °C and 120 °C to remove the solvent and other volatile components.

-

-

Calcination:

-

Calcine the dried gel in a furnace at a high temperature (e.g., 500-800 °C) to remove organic residues and crystallize the this compound phase. The heating rate and final temperature are critical parameters that influence the crystallinity and particle size of the final product.

-

Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique can produce well-defined crystalline materials.[2][5][6][7]

Experimental Protocol:

-

Precursor Solution:

-

Prepare an aqueous solution containing soluble salts of aluminum and molybdenum. For example, dissolve aluminum nitrate (Al(NO₃)₃) and ammonium molybdate ((NH₄)₆Mo₇O₂₄) in deionized water in the stoichiometric ratio.

-

-

pH Adjustment:

-

Adjust the pH of the precursor solution using a mineral acid (e.g., nitric acid) or a base (e.g., ammonia (B1221849) solution) to control the precipitation and crystallization process.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a temperature between 120 °C and 200 °C for a duration ranging from several hours to a few days.[5]

-

-

Cooling and Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-100 °C).

-

Co-precipitation Synthesis

Co-precipitation is a simple and cost-effective method for synthesizing multicomponent oxide materials. It involves the simultaneous precipitation of the metal hydroxides or other insoluble salts from a common solution.[8][9][10][11]

Experimental Protocol:

-

Precursor Solution:

-

Prepare an aqueous solution containing the desired molar ratio of aluminum and molybdenum salts, such as aluminum chloride (AlCl₃) and ammonium molybdate ((NH₄)₆Mo₇O₂₄).

-

-

Precipitation:

-

Slowly add a precipitating agent, such as ammonium hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), to the precursor solution under constant stirring. This will cause the co-precipitation of aluminum hydroxide and molybdenum species.

-

The pH of the solution should be carefully controlled during the precipitation process to ensure complete precipitation of both metal ions.

-

-

Aging:

-

Age the resulting slurry for a certain period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 60-80 °C) to promote the formation of a more uniform and filterable precipitate.

-

-

Filtration and Washing:

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities and residual ions.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at around 100-120 °C.

-

Calcine the dried powder at a high temperature (e.g., 600-900 °C) to induce the formation of the crystalline this compound phase.

-

Characterization Techniques

A variety of analytical techniques are employed to characterize the structural, morphological, and chemical properties of synthesized this compound.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity, crystallite size, and lattice parameters.[12] |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface topography.[12][13][14][15] |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and distribution.[13][14][15] |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of the constituent elements.[16][17][18][19] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition behavior.[20] |

| Differential Scanning Calorimetry (DSC) | Phase transitions and thermal events (e.g., crystallization, melting).[20][21] |

Expected Results:

-

XRD: The XRD pattern of monoclinic Al₂(MoO₄)₃ will show characteristic diffraction peaks corresponding to the P2₁/a space group. The sharpness of the peaks indicates the degree of crystallinity.

-

SEM: SEM images can reveal the morphology of the this compound particles, which can vary from nanoparticles to larger, well-defined crystals depending on the synthesis method.[2]

-

XPS: High-resolution XPS spectra of the Al 2p, Mo 3d, and O 1s regions can be deconvoluted to determine the chemical states of aluminum (as Al³⁺), molybdenum (as Mo⁶⁺), and oxygen in the molybdate group.[22][16][17][18][19]

-

TGA/DSC: TGA analysis typically shows the thermal stability of the compound up to its decomposition temperature. DSC can reveal the endothermic peak corresponding to the melting point and any phase transitions.[20][21]

Applications

Catalysis

This compound is a component of some hydrodesulfurization (HDS) catalysts used in the petroleum refining industry.[1] These catalysts are crucial for removing sulfur compounds from fossil fuels to meet environmental regulations. The catalytic activity is often attributed to the interaction between the molybdenum species and the alumina (B75360) support.[23][24][25]

Catalytic Pathway for Hydrodesulfurization of Thiophene (B33073) (a model sulfur compound):

The HDS of thiophene over a molybdate-based catalyst generally proceeds through two main pathways:

-

Direct Desulfurization (DDS): The thiophene molecule adsorbs onto the catalyst surface, and the carbon-sulfur bonds are cleaved directly, leading to the formation of butadiene, which is subsequently hydrogenated to butenes and butane.

-

Hydrogenation (HYD): The aromatic ring of thiophene is first hydrogenated to form tetrahydrothiophene (B86538) (THT). The C-S bonds in THT are then hydrogenated and cleaved to produce butane.

Corrosion Inhibition

Molybdate-based compounds, including this compound, are effective corrosion inhibitors for aluminum and its alloys.[1] They are considered environmentally friendlier alternatives to traditional chromate-based inhibitors.[26] When exposed to an aqueous environment, this compound can form a protective, passive film on the metal surface, which inhibits the corrosion process.[1]

Mechanism of Corrosion Inhibition:

The protective mechanism involves the formation of a hydrated this compound film on the aluminum surface. This film acts as a barrier, preventing the ingress of corrosive species such as chloride ions to the metal substrate. The molybdate ions can also adsorb onto the surface and promote the formation of a stable passive layer.

Safety and Environmental Considerations

This compound is generally considered to have low toxicity. However, as with any chemical compound, appropriate safety precautions should be taken during handling. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of dust.

Environmentally, molybdate is considered less harmful than chromate.[26] Molybdenum is a naturally occurring element, and in aqueous environments, it primarily exists as the molybdate ion.[27] The mobility of molybdate in soil is pH-dependent, with increased adsorption under acidic conditions.[27][28] While molybdenum is an essential micronutrient for plants and animals, high concentrations can be toxic to some organisms.[29][30][31][32][33] Therefore, the disposal of this compound and related waste should be conducted in accordance with local regulations.

Visualizations

Experimental Workflow: Sol-Gel Synthesis

Caption: Workflow for the sol-gel synthesis of this compound nanoparticles.

Logical Relationship: Corrosion Inhibition Mechanism

Caption: Mechanism of corrosion inhibition by this compound on an aluminum surface.

References

- 1. Aluminium molybdate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. azonano.com [azonano.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. worldscientific.com [worldscientific.com]

- 10. epa.oszk.hu [epa.oszk.hu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing SEM-EDX for fast, high-quality and non-destructive elemental analysis of glass - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. mdpi.com [mdpi.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. research-portal.uu.nl [research-portal.uu.nl]

- 26. researchgate.net [researchgate.net]

- 27. atsdr.cdc.gov [atsdr.cdc.gov]

- 28. researchgate.net [researchgate.net]

- 29. cdn.who.int [cdn.who.int]

- 30. researchgate.net [researchgate.net]

- 31. Aluminium, gallium, and molybdenum toxicity to the tropical marine microalga Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Aluminium, gallium, and molybdenum toxicity to the tropical marine microalga Isochrysis galbana | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Unveiling the Electronic Landscape of Aluminum Molybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum molybdate (B1676688) (Al₂(MoO₄)₃) is a complex ternary oxide material with growing interest in various scientific and industrial fields, including catalysis and as a component in advanced materials. A thorough understanding of its electronic structure is paramount for elucidating its reactivity, charge transport properties, and potential applications. This technical guide provides a comprehensive overview of the electronic properties of aluminum molybdate, integrating computational and experimental data. It is designed to serve as a valuable resource for researchers and professionals engaged in materials science, chemistry, and related disciplines.

Core Electronic Structure Properties

The fundamental electronic properties of this compound, including its band gap, valence band, and conduction band characteristics, have been investigated through a combination of theoretical calculations and experimental spectroscopy.

Crystal Structure

This compound typically crystallizes in an orthorhombic structure belonging to the Pbcn space group. In this configuration, molybdenum atoms are tetrahedrally coordinated with oxygen, forming MoO₄ tetrahedra, while aluminum atoms are octahedrally coordinated with oxygen, forming AlO₆ octahedra. This structural arrangement dictates the electronic interactions and the resulting band structure.

Band Gap

The band gap is a critical parameter that defines the electronic conductivity and optical properties of a material.

Computational Data: Density Functional Theory (DFT) calculations performed as part of the Materials Project predict an electronic band gap of 3.759 eV for orthorhombic this compound. It is important to note that DFT calculations, particularly with standard functionals, can sometimes underestimate the band gap.

Experimental Data: Experimental determination of the band gap is typically performed using UV-Visible Diffuse Reflectance Spectroscopy (DRS). The major UV-Vis absorption for bulk Al₂(MoO₄)₃ is observed at approximately 270 nm, which corresponds to an O²⁻ to Mo⁶⁺ charge transfer within the MoO₄ units.[1] By applying the Tauc plot method to the reflectance data, the optical band gap can be estimated. While a specific Tauc plot analysis for pure Al₂(MoO₄)₃ is not readily available in the literature, the absorption edge provides a qualitative indication of its wide band gap nature.

| Parameter | Computational (DFT) | Experimental (UV-Vis DRS) |

| Band Gap (eV) | 3.759 | Estimated from absorption edge at ~270 nm |

Experimental Determination of Electronic Structure

A multi-technique approach is essential for a comprehensive understanding of the electronic structure of this compound. This section outlines the key experimental protocols.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

Objective: To determine the optical band gap of powdered this compound.

Methodology:

-

Sample Preparation: The Al₂(MoO₄)₃ powder is loaded into a sample holder with a quartz window. A non-absorbing, highly reflective material such as BaSO₄ or a calibrated Spectralon standard is used as a reference.

-

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere diffuse reflectance accessory is used.

-

Data Acquisition: The diffuse reflectance spectrum is recorded over a wavelength range that covers the expected absorption edge of the material (e.g., 200-800 nm). The reflectance of the reference material is also measured to establish a baseline.

-

Data Analysis (Tauc Plot):

-

The measured reflectance data (R) is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α), using the following equation: F(R) = (1-R)² / 2R.

-

The Tauc equation is then applied: (αhν)ⁿ = A(hν - E_g), where hν is the photon energy, E_g is the band gap energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

A plot of (F(R)hν)ⁿ versus hν is generated.

-

The linear portion of the plot is extrapolated to the energy axis (where (F(R)hν)ⁿ = 0) to determine the band gap energy (E_g).

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To investigate the elemental composition, chemical states of Al, Mo, and O, and to determine the valence band maximum (VBM).

Methodology:

-

Sample Preparation:

-

This compound powder is mounted onto a sample holder using double-sided conductive carbon tape.

-

Alternatively, the powder can be pressed into a pellet to ensure a flat, uniform surface.

-

To minimize surface contamination, the sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument as quickly as possible. In-situ sputtering with low-energy Ar⁺ ions can be used to clean the surface, although this may induce changes in the surface chemistry.

-

-

Instrumentation: A monochromatic X-ray photoelectron spectrometer with an Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source is used. A charge neutralizer is essential to compensate for surface charging effects common in insulating materials like this compound.

-

Data Acquisition:

-

A survey scan is first acquired to identify all elements present on the surface.

-

High-resolution spectra are then recorded for the Al 2p, Mo 3d, O 1s, and valence band regions.

-

-

Data Analysis:

-

The binding energies of the core level peaks are referenced to the adventitious C 1s peak at 284.8 eV.

-

The high-resolution spectra are fitted with appropriate peak shapes (e.g., Gaussian-Lorentzian) to determine the chemical states and their relative concentrations.

-

The valence band spectrum is analyzed by extrapolating the leading edge of the spectrum to the baseline to determine the valence band maximum (VBM) relative to the Fermi level.

-

Computational Insights into the Electronic Structure

Density Functional Theory (DFT) provides a powerful theoretical framework for understanding the electronic band structure and density of states of materials at the atomic level.

Band Structure

The calculated band structure for orthorhombic Al₂(MoO₄)₃ reveals a wide, indirect band gap. The valence band maximum (VBM) and the conduction band minimum (CBM) are located at different high-symmetry points in the Brillouin zone. The relatively flat bands in the valence region are indicative of localized electronic states, primarily associated with the oxygen p-orbitals.

Density of States (DOS)

The calculated density of states (DOS) and projected density of states (PDOS) provide detailed information about the contribution of different atomic orbitals to the electronic structure.

-

Valence Band: The upper region of the valence band is predominantly composed of O 2p orbitals, with some contribution from Mo 4d orbitals, indicating covalent Mo-O bonding within the molybdate tetrahedra. The lower part of the valence band has contributions from Al 3s and 3p orbitals hybridized with O 2p orbitals.

-

Conduction Band: The conduction band minimum is primarily formed by unoccupied Mo 4d orbitals, with some contribution from O 2p orbitals. The Al 3s and 3p orbitals contribute to higher energy states in the conduction band.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic structure of this compound, integrating both experimental and computational techniques.

References

An In-depth Technical Guide to the Magnetic Properties of Aluminum Molybdate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum molybdate (B1676688), with the chemical formula Al₂(MoO₄)₃, is a compound of interest in various fields, including catalysis and materials science. While its structural and thermal properties have been explored, a comprehensive understanding of its magnetic characteristics is less documented. This technical guide consolidates the theoretical underpinnings of the magnetic behavior of aluminum molybdate, outlines detailed experimental protocols for its characterization, and presents the expected data in a structured format. Given the scarcity of direct experimental literature on this specific compound's magnetic properties, this document serves as a foundational resource for researchers aiming to investigate and utilize this compound in magnetically sensitive applications.

Theoretical Magnetic Properties of this compound

The magnetic properties of a material are fundamentally determined by the electron configuration of its constituent ions. In this compound, the constituent ions are aluminum (Al³⁺) and molybdate (MoO₄²⁻).

-

Aluminum Ion (Al³⁺): The aluminum atom has an electron configuration of [Ne] 3s²3p¹. Upon forming the Al³⁺ cation, it loses its three valence electrons, resulting in an electron configuration identical to that of Neon ([Ne]), which is a noble gas. With all its electron shells completely filled, the Al³⁺ ion has no unpaired electrons. Consequently, the Al³⁺ ion is diamagnetic .

-

Molybdate Ion (MoO₄²⁻): In the molybdate anion, molybdenum exists in its highest oxidation state, +6. The electron configuration of a neutral molybdenum atom is [Kr] 4d⁵5s¹. To achieve a +6 oxidation state, it loses all six of its valence electrons. The resulting Mo⁶⁺ ion has an electron configuration of [Kr], with no unpaired d-electrons. Therefore, the molybdate ion is also diamagnetic .

Proposed Experimental Characterization

To empirically validate the predicted diamagnetic nature of this compound and to quantify its magnetic response, a series of experimental investigations are necessary. The primary techniques for characterizing the magnetic properties of powdered solid samples are Superconducting Quantum Interference Device (SQUID) magnetometry and Vibrating Sample Magnetometry (VSM).

Experimental Protocols

2.1.1. Sample Preparation

High-purity this compound powder is required for accurate magnetic measurements. The synthesis can be achieved through solid-state reaction or sol-gel methods, followed by characterization (e.g., via X-ray diffraction) to ensure phase purity.

2.1.2. Magnetic Susceptibility Measurement using SQUID Magnetometry

SQUID magnetometry is an exceptionally sensitive technique for measuring the magnetic properties of materials.[2][3]

-

Objective: To measure the magnetic moment of the Al₂(MoO₄)₃ sample as a function of temperature and applied magnetic field, and to determine its magnetic susceptibility.

-

Methodology:

-

A precisely weighed powder sample of Al₂(MoO₄)₃ (typically 5-20 mg) is packed into a gelatin capsule or a similar sample holder with known, minimal magnetic susceptibility.[4]

-

The sample holder is mounted onto the sample rod of the SQUID magnetometer.

-

The sample chamber is purged with helium gas and the sample is centered within the superconducting detection coils.

-

Magnetic Moment vs. Field (M-H) Curve: At a constant temperature (e.g., 300 K), the applied magnetic field is swept through a range (e.g., -5 T to +5 T) and the magnetic moment of the sample is recorded. For a diamagnetic material, a linear response with a small negative slope is expected.

-

Magnetic Moment vs. Temperature (M-T) Curve: The sample is cooled to a low temperature (e.g., 2 K) in zero magnetic field (Zero-Field-Cooled, ZFC). A small constant magnetic field (e.g., 0.1 T) is then applied, and the magnetic moment is measured as the sample is warmed to a higher temperature (e.g., 300 K). The measurement can be repeated while cooling the sample in the same applied field (Field-Cooled, FC). For a diamagnetic material, the magnetic susceptibility should be nearly independent of temperature.[5]

-

2.1.3. Magnetic Property Measurement using Vibrating Sample Magnetometry (VSM)

VSM is another widely used technique to measure the magnetic properties of materials.[6][7][8][9][10]

-

Objective: To obtain the magnetization hysteresis loop (M-H curve) of the Al₂(MoO₄)₃ sample.

-

Methodology:

-

A powdered sample is mounted on a sample holder at the end of a rod that will vibrate.

-

The sample is placed within a uniform magnetic field.

-

The sample is vibrated at a constant frequency. This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.[9][10]

-

The external magnetic field is swept over a defined range (e.g., -2 T to +2 T) at a constant temperature, and the induced voltage is measured to determine the sample's magnetization.

-

Experimental Workflows

The logical flow of the experimental procedures can be visualized as follows:

Data Presentation

The quantitative data obtained from the magnetic measurements should be summarized in clear, structured tables for easy interpretation and comparison.

Expected Magnetic Susceptibility Data

The key parameter derived from the magnetic measurements is the magnetic susceptibility (χ), which is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field.[5] For a diamagnetic material, χ is negative and typically very small.

Table 1: Expected Magnetic Properties of this compound at Room Temperature (300 K)

| Property | Symbol | Expected Value | Units |

| Molar Magnetic Susceptibility | χₘ | Small, Negative | cm³/mol |

| Magnetization vs. Field | M vs. H | Linear, negative slope | - |

| Remanent Magnetization | Mᵣ | ~ 0 | emu/g |

| Coercivity | Hc | ~ 0 | Oe |

Note: The exact value of χₘ would need to be determined experimentally. For context, the molar magnetic susceptibility of diamagnetic materials is typically on the order of -1 x 10⁻⁶ to -100 x 10⁻⁶ cm³/mol.[11]

Temperature Dependence of Magnetic Susceptibility

A hallmark of diamagnetism is its weak dependence on temperature, which contrasts sharply with the behavior of paramagnetic materials (which follow the Curie-Weiss law).

Table 2: Expected Temperature-Dependent Magnetic Susceptibility of this compound

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) |

| 2 | Expected to be nearly constant |

| 50 | Expected to be nearly constant |

| 100 | Expected to be nearly constant |

| 200 | Expected to be nearly constant |

| 300 | Expected to be nearly constant |

Signaling Pathways and Logical Relationships

In the context of the intrinsic magnetic properties of a simple inorganic compound like this compound, there are no biological "signaling pathways." However, we can represent the logical relationship between the electronic structure of the constituent ions and the resulting bulk magnetic property.

Conclusion

Based on fundamental principles of electron configuration, this compound (Al₂(MoO₄)₃) is predicted to be a diamagnetic material. This guide provides a comprehensive framework for the experimental verification of this prediction, detailing the necessary protocols for synthesis and magnetic characterization using SQUID magnetometry and VSM. The inclusion of structured data tables and workflow diagrams offers a clear roadmap for researchers. The confirmation of this compound's diamagnetic nature is crucial for its potential application in environments where magnetic interference must be minimized, such as in certain catalytic processes or as a component in sensitive electronic or biomedical devices.

References

- 1. Diamagnetism - Wikipedia [en.wikipedia.org]

- 2. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 3. ISM - Magnetometria SQUID [ism.cnr.it]

- 4. lsa.umich.edu [lsa.umich.edu]

- 5. fizika.si [fizika.si]

- 6. measurlabs.com [measurlabs.com]

- 7. Vibrating Sample Magnetometer | Applied Magnetics Laboratory | Oregon State University [magnetics.oregonstate.edu]

- 8. iramis.cea.fr [iramis.cea.fr]

- 9. nanomagnetics-inst.com [nanomagnetics-inst.com]

- 10. Vibrating-sample magnetometer - Wikipedia [en.wikipedia.org]

- 11. Magnetic Properties of Solids [230nsc1.phy-astr.gsu.edu]

optical properties of aluminum molybdate

An In-depth Technical Guide to the Optical Properties of Aluminum Molybdate (B1676688)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum molybdate, with the chemical formula Al₂(MoO₄)₃, is an inorganic compound that has garnered significant interest in various scientific fields due to its potential applications in catalysis, as a host material for phosphors, and in ceramics.[1] Its optical properties are of particular importance for applications in optoelectronics and as sensing materials. This technical guide provides a comprehensive overview of the core , including its synthesis, crystal structure, and key optical parameters. The information is presented to be a valuable resource for researchers and professionals working in materials science and drug development, where understanding the optical behavior of materials is crucial.

Core Physical and Chemical Properties

This compound is a crystalline solid with a monoclinic crystal structure at room temperature.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Al₂(MoO₄)₃ | [1] |

| Molar Mass | 533.77 g/mol | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/a | [1] |

Synthesis of this compound

Several methods have been successfully employed for the synthesis of this compound, each yielding materials with potentially different characteristics. The choice of synthesis route can influence particle size, crystallinity, and purity, which in turn affect the optical properties. The most common methods are solid-state reaction, hydrothermal synthesis, and sol-gel synthesis.

Experimental Protocols

3.1.1. Solid-State Reaction

The solid-state reaction method involves the high-temperature reaction of precursor materials in their solid form.

Protocol:

-

Precursors: Aluminum hydroxide (B78521) (Al(OH)₃) and molybdenum(VI) oxide (MoO₃) are used as starting materials.[3]

-

Mixing: The precursors are mixed in a stoichiometric ratio of 2:3 (Al(OH)₃:MoO₃).

-

Milling: The mixture is ball-milled to ensure homogeneity.[3]

-

Calcination: The milled powder is subjected to a two-step calcination process:

3.1.2. Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures to promote the crystallization of materials.

Protocol:

-

Precursors: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O) are typically used.

-

Solution Preparation: Stoichiometric amounts of the precursors are dissolved in deionized water.

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature, for example, 250°C for 5 hours.[3]

-

Post-heating: The product obtained from the hydrothermal reaction is then subjected to post-heating at temperatures around 843 K (570 °C) to crystallize into Al₂(MoO₄)₃.[3] This method generally yields finer and more well-defined particles compared to the solid-state method.[3][4]

3.1.3. Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

Protocol:

-

Precursors: Common precursors include aluminum nitrate (Al(NO₃)₃) and ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). A chelating agent, such as tartaric acid, is often used.[5][6]

-

Sol Formation: The precursors are dissolved in an aqueous solution containing the chelating agent. The solution is heated and stirred to form a homogeneous sol.[5][6]

-

Gelation: The sol is then heated to evaporate the solvent, leading to the formation of a viscous gel.[7]

-

Drying and Calcination: The gel is dried to remove residual solvent and then calcined at a specific temperature, typically around 400-700°C, to obtain the final this compound powder.[5][8]

Synthesis Workflow Diagram

Caption: Comparative workflows for the synthesis of this compound.

Optical Properties

The optical properties of a material describe its interaction with electromagnetic radiation. For this compound, the key optical parameters of interest are its optical band gap, photoluminescence, and refractive index.

Quantitative Optical Data

| Optical Property | Value | Method of Determination/Comments |

| Optical Band Gap | ~4.59 eV | Calculated from the major UV-Vis absorption peak at 270 nm, attributed to the O²⁻ to Mo⁶⁺ charge transfer. |

| Photoluminescence | Not intrinsically luminescent | Pure, undoped this compound does not exhibit significant photoluminescence. Doping with rare-earth or transition metal ions is required to induce luminescence. |

| Refractive Index (n) | Data not available | The refractive index for Al₂(MoO₄)₃ has not been experimentally reported in the literature. It can be estimated using theoretical calculations or measured experimentally via techniques like ellipsometry. |

UV-Vis Spectroscopy and Optical Band Gap

The optical band gap of a material is a crucial parameter that determines its electronic and optical properties. It can be estimated from the material's UV-Vis absorption spectrum. For this compound, the major UV-Vis absorption occurs at approximately 270 nm. This absorption is associated with the charge transfer from oxygen (O²⁻) to molybdenum (Mo⁶⁺) within the molybdate tetrahedral units.

The optical band gap (Eg) can be calculated from the absorption edge using the Tauc relation. However, a direct estimation can be made from the peak absorption wavelength (λ) using the formula:

Eg (eV) = 1240 / λ (nm)

For Al₂(MoO₄)₃, with a major absorption at 270 nm, the estimated optical band gap is approximately 4.59 eV. This wide band gap indicates that this compound is transparent in the visible region of the electromagnetic spectrum and is an electrical insulator.

Photoluminescence

Photoluminescence is the emission of light from a material after the absorption of photons. Pure, undoped this compound does not exhibit significant intrinsic photoluminescence. The luminescence observed in some molybdate compounds is often attributed to defects or the presence of impurities. To induce luminescence in this compound, it is typically doped with activator ions, such as rare-earth elements (e.g., Eu³⁺, Tb³⁺) or transition metals (e.g., Cr³⁺). These dopant ions act as luminescence centers, absorbing energy and then emitting it at specific wavelengths, leading to characteristic emission spectra.

Refractive Index

The refractive index of a material is a measure of how much the path of light is bent, or refracted, when entering the material. As of the current literature, there is no experimentally reported value for the refractive index of this compound. However, it is expected to be influenced by its crystal structure and electronic band structure. The refractive indices of its constituent oxides, aluminum oxide (Al₂O₃) and molybdenum trioxide (MoO₃), are well-characterized.[9] Theoretical calculations based on density functional theory (DFT) or experimental measurements using techniques such as ellipsometry on thin films would be required to determine the precise refractive index of Al₂(MoO₄)₃.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Charge Transfer and Band Gap

The optical absorption in this compound is primarily governed by the electronic transitions within the [MoO₄]²⁻ tetrahedral units. The diagram below illustrates the proposed mechanism for the charge transfer that gives rise to the optical band gap.

References

- 1. Aluminium molybdate - Wikipedia [en.wikipedia.org]

- 2. Aluminium molybdate | Al2Mo3O12 | CID 21977438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lmaleidykla.lt [lmaleidykla.lt]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]